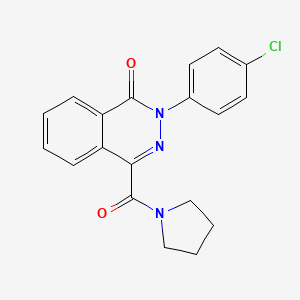
2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyrrolidinylcarbonyl group, and a phthalazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.
Attachment of the Pyrrolidinylcarbonyl Group: The final step involves the addition of the pyrrolidinylcarbonyl group through an acylation reaction, using reagents such as pyrrolidine and acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phthalazinone compounds.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)-1(2H)-quinazolinone: Similar structure but with a quinazolinone core.
2-(4-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)-1(2H)-benzoxazinone: Contains a benzoxazinone core instead of a phthalazinone core.
Uniqueness
2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
生物活性
2-(4-Chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16ClN3O2
- Molecular Weight : 329.78 g/mol
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in various disease processes. Notably, it has been shown to have potent inhibitory effects on Class I PI3-kinase enzymes, which are crucial in regulating cellular proliferation and survival pathways. This mechanism suggests potential applications in cancer therapy, where dysregulation of these pathways is common .
Antitumor Activity
Studies have demonstrated that this compound possesses significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting tumor cell proliferation. The compound's selectivity for certain kinase isoforms allows for targeted therapeutic strategies with potentially reduced side effects compared to traditional chemotherapeutics .
Antidiabetic Effects
In animal models, particularly insulin-resistant db/db mice, this compound exhibited hypoglycemic effects, significantly lowering plasma glucose and triglyceride levels compared to standard antidiabetic medications. This suggests a potential role in managing diabetes and related metabolic disorders .
Neuroprotective Effects
Research has indicated that this compound may also provide neuroprotective benefits. It has been associated with the inhibition of amyloid-beta accumulation in the brain, a key factor in Alzheimer's disease pathology. In vivo studies have reported improvements in cognitive function and reductions in neuroinflammation .
Case Studies
特性
IUPAC Name |
2-(4-chlorophenyl)-4-(pyrrolidine-1-carbonyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-13-7-9-14(10-8-13)23-18(24)16-6-2-1-5-15(16)17(21-23)19(25)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHYOWPFVNFSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














